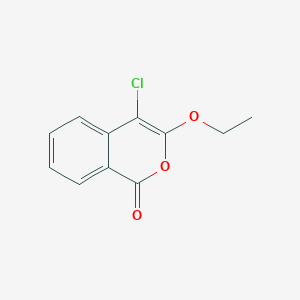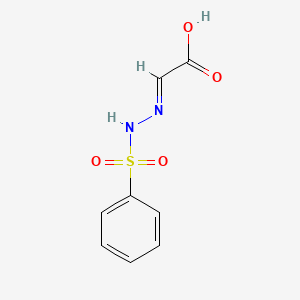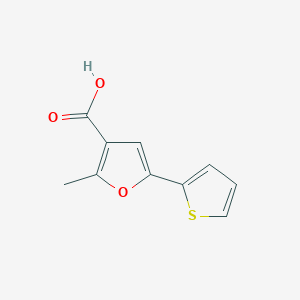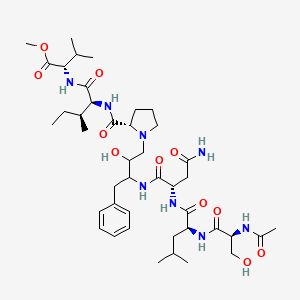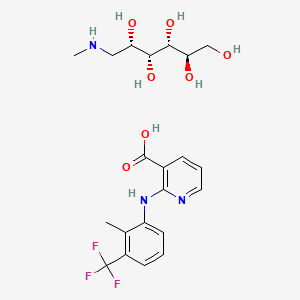
Flunixin meglumine
Descripción general
Descripción
La flunixina meglumina es un potente fármaco antiinflamatorio no esteroideo (AINE) no narcótico que se utiliza comúnmente en medicina veterinaria. Se utiliza principalmente para controlar la inflamación y el dolor en animales, especialmente en caballos, ganado y cerdos. El compuesto es conocido por sus propiedades analgésicas, antipiréticas y antiinflamatorias, lo que lo convierte en una herramienta valiosa para controlar diversas afecciones como el cólico en caballos, la enfermedad respiratoria bovina y la endotoxemia .
Aplicaciones Científicas De Investigación
La flunixina meglumina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de la síntesis y reacciones de los AINE.
Biología: La investigación sobre la flunixina meglumina se centra en sus efectos sobre los procesos celulares, la inflamación y las vías del dolor.
Medicina: El compuesto se estudia ampliamente por sus efectos terapéuticos en medicina veterinaria, particularmente en el control del dolor y la inflamación en los animales.
Industria: La flunixina meglumina se utiliza en la industria farmacéutica para el desarrollo de fármacos y formulaciones veterinarias .
Mecanismo De Acción
La flunixina meglumina ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX). Al inhibir la COX, el compuesto reduce la formación de prostaglandinas y tromboxanos, que son mediadores clave de la inflamación, el dolor y la fiebre. Esta inhibición conduce a los efectos analgésicos, antiinflamatorios y antipiréticos observados con la flunixina meglumina .
Análisis Bioquímico
Biochemical Properties
Flunixin meglumine interacts with the cyclooxygenase (COX) enzymes, acting as a potent inhibitor . By inhibiting COX, it disrupts the arachidonic acid cascade, reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain perception, and fever .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to control acute inflammation associated with respiratory disease in cattle . In horses, it alleviates inflammation and pain associated with musculoskeletal disorders . In pigs, it is used as an adjunctive therapy in the treatment of swine respiratory diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .
Temporal Effects in Laboratory Settings
This compound exhibits a short plasma half-life of approximately 1.6-2.5 hours in horses and 4 hours in cattle . Its effects can persist for up to 30 hours, likely due to accumulation at inflammatory sites .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a single dose of 1 mg/kg appears safe for use in white rhinoceros . Exceeding the recommended dose or duration of treatment can increase the risk of toxicity .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes . This inhibition disrupts the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .
Transport and Distribution
This compound is extensively distributed in the body following administration . It is >98% protein-bound at all physiologically relevant concentrations, suggesting that it may interact with various transporters or binding proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de flunixina meglumina implica varios pasos. Un método común comienza con la reacción de ácido 2-cloro nicotínico con 2-metil-3-trifluorometilanilina en presencia de una base como el hidróxido de sodio. Esta reacción forma flunixina, que luego se hace reaccionar con N-metilglucamina para producir flunixina meglumina. Las condiciones de reacción suelen implicar reflujo en un solvente como el isopropanol .
Métodos de producción industrial
La producción industrial de flunixina meglumina a menudo emplea un enfoque de síntesis sin solventes utilizando ácido bórico como catalizador. Este método es ventajoso debido a su simplicidad, alto rendimiento y naturaleza ecológica. El proceso implica la activación catalítica del ácido 2-cloro nicotínico con ácido bórico, seguido de la reacción con 2-metil-3-trifluorometilanilina y la formación posterior de la sal de meglumina en condiciones de reflujo .
Análisis De Reacciones Químicas
Tipos de reacciones
La flunixina meglumina sufre diversas reacciones químicas, que incluyen:
Oxidación: La flunixina se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la flunixina meglumina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran flunixina meglumina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores como el ácido bórico. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y el uso de solventes como isopropanol y etanol .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados de flunixina, mientras que las reacciones de sustitución pueden producir una gama de compuestos de flunixina sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
La flunixina meglumina es similar a otros AINE, como:
Fenilbutazona: Otro AINE utilizado en medicina veterinaria por sus propiedades antiinflamatorias y analgésicas.
Ketoprofeno: Un AINE utilizado para controlar el dolor y la inflamación en los animales.
Meloxicam: Un inhibidor selectivo de COX-2 utilizado en medicina veterinaria por sus efectos antiinflamatorios y analgésicos
Singularidad
La flunixina meglumina es única debido a su alta potencia y rápida aparición de acción. Es significativamente más potente que otros AINE como la fenilbutazona y el ketoprofeno, lo que la hace particularmente eficaz para controlar el dolor y la inflamación agudos en los animales. Además, su capacidad para inhibir las enzimas COX-1 y COX-2 contribuye a sus efectos antiinflamatorios de amplio espectro .
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCHNLNRBULBU-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42461-84-7 | |
| Record name | Flunixin meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunixin meglumine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUNIXIN MEGLUMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNIXIN MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flunixin meglumine is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes [, , , ].
A: COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects [, , , , ].
A: COX-1 is constitutively expressed and plays a role in maintaining gastrointestinal mucosal integrity. Therefore, preferential inhibition of COX-1 by this compound can increase the risk of gastrointestinal ulceration [, , , ].
A: Some studies suggest that this compound may exert anti-inflammatory effects through mechanisms independent of COX inhibition. This includes the inhibition of the proinflammatory transcription factor nuclear factor kappa B (NFκB) [, ].
A: this compound, when administered intravenously or added to bathing solutions, has been shown to decrease short circuit current (Isc) in the equine right ventral colon. This effect is thought to be mediated through the inhibition of prostaglandin-mediated chloride secretion [].
ANone: The molecular formula of this compound is C14H11ClF3NO4 • C7H17NO5, and its molecular weight is 480.9 g/mol.
A: The pharmacokinetics of this compound can vary significantly between species. For instance, donkeys have been shown to have a significantly lower area under the curve (AUC) and mean residence time compared to horses and mules []. In white rhinoceroses, a single oral dose of this compound resulted in a mean peak plasma concentration (Cmax) of 1,207 ng/ml occurring at 3 hours post-administration, with a geometric mean elimination half-life of 8.3 hours [].
A: Yes, the route of administration can impact the pharmacokinetics of this compound. For example, in foals, oral administration was associated with the development of oral ulcers, while intramuscular administration did not cause such ulcers [].
A: this compound, when administered intravenously, was found to be more effective than meloxicam or carprofen in minimizing PGE2 concentrations in the aqueous humor of dogs with experimentally induced uveitis [].
ANone: Researchers have used various animal models to evaluate the efficacy of this compound in different conditions. These include:
- Equine colic: Studies have investigated the impact of this compound on intestinal repair following ischemic injury in horses undergoing colic surgery [, , ].
- Endotoxemia: The efficacy of this compound in ameliorating the effects of endotoxemia has been studied in horses, dogs, and mice [, , , , , ].
- Bovine mastitis: The use of this compound as an adjunct treatment for endotoxin-induced mastitis has been evaluated in cows [].
- Respiratory disease in calves: Studies have investigated the efficacy of this compound as an adjunct to antibacterial treatment in calves with respiratory disease [, ].
A: Research shows that this compound can prevent pregnancy loss in mares exposed to endotoxins, but its administration needs to be initiated early in the course of endotoxemia, even before clinical signs are apparent [].
A: Yes, this compound has been evaluated in clinical trials, including a multicenter, blinded, randomized trial comparing its use with Firocoxib in horses with small intestinal strangulating obstruction [].
A: this compound, like other NSAIDs, can cause gastrointestinal ulceration, particularly with prolonged use or high doses [, , , , ]. In foals, oral administration of this compound was associated with the development of oral ulcers []. One study in dogs reported that this compound, when administered in combination with endotoxin, caused gastric ulcerations [].
A: A study investigating the effects of this compound in a rat rhabdomyolysis model found that while it seemed to reduce muscle injury, it exacerbated kidney damage, raising concerns about its use in such cases [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


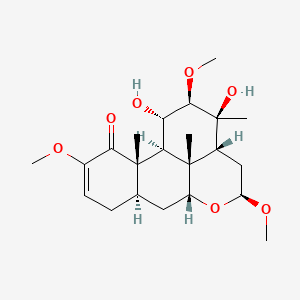

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
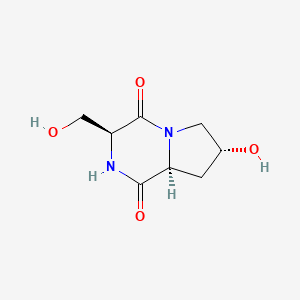
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)


